molecular formula C6H13NO B6588608 3-(aminomethyl)-3-methylcyclobutan-1-ol CAS No. 1889876-11-2

3-(aminomethyl)-3-methylcyclobutan-1-ol

Cat. No.: B6588608
CAS No.: 1889876-11-2
M. Wt: 115.2
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Description

3-(Aminomethyl)-3-methylcyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, starting from a cyclobutane derivative, the introduction of an aminomethyl group can be accomplished through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-3-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A compound with a similar aminomethyl group but different ring structure.

    Aminomethyl propanol: An alkanolamine with a similar functional group but different carbon backbone.

Uniqueness

3-(Aminomethyl)-3-methylcyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different ring systems or carbon backbones.

Properties

CAS No.

1889876-11-2

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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